molecular formula C26H28N2O4S B4152966 3,3-diphenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide

3,3-diphenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide

Cat. No.: B4152966
M. Wt: 464.6 g/mol
InChI Key: URJBJRYUEOKMEE-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide is an organic compound with a complex structure that includes phenyl groups, a sulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the tetrahydrofuran moiety, followed by the introduction of the sulfonyl group and the phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The phenyl groups and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-diphenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,3-diphenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide include:

  • 3,3-diphenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
  • 3,3-diphenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)pentanamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c29-26(18-25(20-8-3-1-4-9-20)21-10-5-2-6-11-21)28-22-13-15-24(16-14-22)33(30,31)27-19-23-12-7-17-32-23/h1-6,8-11,13-16,23,25,27H,7,12,17-19H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJBJRYUEOKMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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